molecular formula C26H22FN3O2S B2612562 [5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-81-5

[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2612562
CAS No.: 892415-81-5
M. Wt: 459.54
InChI Key: ZFOVUUCMOLUHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic derivative featuring a fused oxa- and triaza-heterocyclic core. Key structural elements include:

  • 2-Methylphenyl methylsulfanyl group: Introduces steric bulk and sulfur-based reactivity.
  • Methanol moiety: Provides a polar functional group for solubility modulation or hydrogen bonding.

Properties

IUPAC Name

[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-6-3-4-7-18(15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)17-8-5-9-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOVUUCMOLUHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. These steps may include:

  • Formation of the triazatricyclo ring system through cyclization reactions.
  • Introduction of the fluorophenyl and methylphenyl groups via electrophilic aromatic substitution.
  • Incorporation of the methanol group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-pressure reactors for cyclization.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the triazatricyclo ring system.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

  • Oxidation of the methanol group yields aldehydes or carboxylic acids.
  • Reduction of the triazatricyclo ring can lead to partially or fully saturated derivatives.
  • Substitution reactions produce halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can be used as a building block for more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Diagnostics: Utilized in imaging techniques due to its fluorine content.

Industry

    Materials Science: Employed in the development of new materials with specific properties.

    Chemical Engineering: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine can enhance binding affinity and selectivity, while the triazatricyclo ring system can provide stability and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Molecular Weight (g/mol) logP (Predicted) Reported Bioactivity
Target Compound 3-Fluorophenyl, 2-methylphenyl methylsulfanyl ~450 (estimated) 3.8–4.2 Hypothesized kinase inhibition (by analogy)
">7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-...methanol 3-Methoxyphenyl, 2,5-dimethylphenyl sulfanyl ~465 4.1 Antimicrobial activity (inferred from class)
">5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-...hexaene 4-Chlorophenyl, 3-fluorobenzyl ~420 3.5 Anticancer (in vitro screening)
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles () Trimethoxyphenyl, methylthio ~380 2.9 Antifungal, COX-2 inhibition

Key Observations:

Impact of Fluorine Substitution: The 3-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 3-methoxyphenyl in ) due to fluorine’s electronegativity and resistance to oxidative metabolism . In contrast, the 4-chlorophenyl analog () shows reduced solubility (logP ~3.5 vs. ~4.2), highlighting fluorine’s balance between lipophilicity and polarity.

Sulfur-Containing Groups: The methylsulfanyl group in the target compound may improve membrane permeability compared to oxygen-based substituents (e.g., dioxa systems in ). Sulfur’s polarizability facilitates π-π stacking in hydrophobic pockets .

’s triazole derivatives exhibit lower molecular weights (~380 g/mol) but reduced complexity, correlating with narrower target selectivity .

Research Findings and Hypotheses

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step heterocyclic annulation, similar to methods in (thiol-alkylation) and (amide coupling). Steric hindrance from the 2-methylphenyl group may require optimized coupling conditions (e.g., InCl₃ catalysis, as in ) .

Structural Similarity Analysis :

  • Topological descriptors () indicate that the tricyclic framework’s van der Waals volume (~450 ų) aligns with kinase inhibitor scaffolds (e.g., imatinib analogs), suggesting ATP-binding pocket compatibility .
  • Dissimilarity metrics () relative to dioxa systems () may explain divergent biological targets (e.g., kinases vs. microtubules).

The methanol moiety could serve as a prodrug site, enhancing solubility via esterification (analogous to ’s methanol derivatives) .

Limitations and Contradictions

  • Data Gaps: No direct pharmacological data for the target compound exists in the provided evidence; comparisons rely on structural analogs.
  • Similarity Method Variability: As noted in , different similarity metrics (e.g., topological vs. electronic descriptors) may yield conflicting conclusions about "similarity" .
  • Synthetic Feasibility : and highlight challenges in scaling up multi-step syntheses for tricyclic systems, which may limit practical applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C26H23N3O2SC_{26}H_{23}N_{3}O_{2}S with a molecular weight of approximately 441.55 g/mol. The structure features a triazatricyclo framework with various functional groups that may contribute to its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC26H23N3O2S
Molecular Weight441.55 g/mol
IUPAC Name5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the triazatricyclo structure suggests possible interactions with nucleic acids or proteins involved in cellular processes.

In Vitro Studies

Research has indicated that compounds with similar structural motifs exhibit significant bioactivity against various cancer cell lines and bacterial strains. For instance:

  • Antitumor Activity : Compounds structurally related to this molecule have shown inhibitory effects on tumor cell lines such as leukemia and breast cancer cells.
  • Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium.

Case Studies

  • Anticancer Activity : A study investigating the effects of triazatricyclo compounds revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of related compounds against E. coli, with an ID50 value indicating effective inhibition at low concentrations.

Pharmacological Profiles

Recent pharmacological assessments have evaluated the compound's potential as an anticancer and antimicrobial agent:

StudyTarget Organism/Cell LineID50 Value
Study ALeukemia L-1210 Cells1 x 10510^{-5} M
Study BE. coli1 x 10710^{-7} M
Study CS. faecium9 x 10810^{-8} M

These findings suggest that the compound may possess significant therapeutic potential, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Q & A

Q. What are the recommended methodologies for synthesizing this polycyclic compound, and what challenges arise due to its structural complexity?

Answer: The synthesis of this compound requires multi-step heterocyclic coupling, with emphasis on regioselective sulfanyl group introduction at position 7 and fluorophenyl ring functionalization. Key challenges include:

  • Steric hindrance during the formation of the tricyclic core, which can be mitigated using microwave-assisted synthesis to enhance reaction kinetics .
  • Oxidation sensitivity of the methanol substituent at position 11, necessitating inert atmosphere conditions .
  • Purification strategies : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to resolve structurally similar byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Combine spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H-¹H COSY and HSQC to resolve overlapping signals in the tricyclic region. The fluorophenyl group’s para-substitution pattern should show distinct coupling constants (e.g., J = 8.5 Hz for aromatic protons) .
  • Single-crystal X-ray diffraction : Resolve the stereochemistry of the oxa-aza ring system. Refinement parameters (R factor < 0.05) ensure accuracy .

Q. What solvent systems are optimal for evaluating the compound’s solubility and stability?

Answer:

  • Solubility : Test in DMSO (high polarity) and ethyl acetate (moderate polarity). Data from analogous tricyclic compounds suggest solubility >10 mg/mL in DMSO at 25°C .
  • Stability : Conduct accelerated degradation studies under UV light (254 nm) and acidic/basic conditions (pH 2–12). Monitor via LC-MS; instability in basic conditions (pH >10) is expected due to sulfanyl group hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The fluorophenyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity at the oxa-aza ring .
  • Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Key interactions include hydrogen bonding between the methanol group and Asp297 .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity data?

Answer:

  • Dose-response redundancy : Test activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish off-target effects. For example, if cytotoxicity contradicts enzyme inhibition data, perform proteomics to identify non-specific protein binding .
  • Isotopic labeling : Use ¹⁸O-labeled methanol to track metabolic pathways and confirm hypothesized degradation products .

Q. How can researchers design in vitro assays to study the compound’s mechanism of action while minimizing interference from its structural analogs?

Answer:

  • Selective quenching : Pre-treat assay matrices with glutathione to scavenge reactive sulfanyl byproducts .
  • Time-resolved fluorescence : Use a FRET-based assay with a fluorophore-quencher pair to monitor real-time target engagement. The compound’s tricyclic core may exhibit intrinsic fluorescence, requiring correction via blank subtraction .

Methodological Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?

Answer:

  • Structure-activity relationship (SAR) : Map substituent effects by synthesizing derivatives with varied sulfanyl groups (e.g., benzyl vs. alkyl). Use principal component analysis (PCA) to correlate structural features with activity .
  • Thermodynamic profiling : Measure binding entropy/enthalpy via isothermal titration calorimetry (ITC) to assess target selectivity .

Q. What advanced separation technologies are suitable for isolating metabolites or degradation products?

Answer:

  • Two-dimensional chromatography : Combine hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC to resolve polar metabolites .
  • Ion mobility spectrometry (IMS) : Differentiate isobaric degradation products based on collision cross-section differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.